molecular formula C5H10ClN3O2 B2998105 2-Amino-3-(3-methyl-3H-diazirin-3-yl)propanoic acid hydrochloride CAS No. 2137462-36-1

2-Amino-3-(3-methyl-3H-diazirin-3-yl)propanoic acid hydrochloride

Cat. No.: B2998105
CAS No.: 2137462-36-1
M. Wt: 179.6
InChI Key: ZKNFORQFTSETKL-UHFFFAOYSA-N
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Description

2-Amino-3-(3-methyl-3H-diazirin-3-yl)propanoic acid hydrochloride is a chemical compound that is commonly used in biochemical research as a photo-crosslinking agent . It is a trifunctional building block that contains a light-activated diazirine, alkyne tag, and carboxylic acid synthetic handle .


Molecular Structure Analysis

The molecular formula of this compound is C5H9N3O2 . Its molecular weight is 143.145 .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 143.145 . The density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Synthesis of Vinyl Azides and Oxazoles

Research into the synthesis of vinyl azides and oxazoles involves the reaction of methyl 3,3-diazido-2-cyanoacrylate with amines, yielding aminovinyl azides. These compounds, through subsequent reactions, can form oxazoles, demonstrating the versatility of diazirine derivatives in synthetic organic chemistry. This process highlights the potential of 2-Amino-3-(3-methyl-3H-diazirin-3-yl)propanoic acid hydrochloride in the synthesis of complex organic molecules (Saalfrank et al., 1991).

Fluorescence Derivatisation of Amino Acids

The compound's derivatives have been explored for their fluorescence properties when bonded to amino acids. This application is significant for biochemical assays, where fluorescence derivatisation enables the tracking and analysis of amino acids in complex biological systems (Frade et al., 2007).

Thermal Decomposition Studies

Studies on the thermal decomposition of 3-(3-methyldiazirin-3-yl)propanoic acid derivatives contribute to understanding the stability and reactivity of diazirine-containing compounds under varying temperatures. This research provides insights into the behavior of diazirine derivatives, useful for designing thermal processes in organic synthesis (Stevens et al., 1990).

Dipeptide Synthon Synthesis

The synthesis of novel 2H-azirin-3-amines demonstrates the utility of diazirine derivatives in peptide synthesis. These compounds serve as building blocks for dipeptides, illustrating the role of this compound in the development of peptide-based pharmaceuticals and research tools (Breitenmoser et al., 2001).

Hydrogen Bonding and Polymorphism Studies

Research on the hydrogen bonding and polymorphism of amino alcohol salts with quinaldinate highlights the compound's importance in crystallography and materials science. These studies provide valuable information on the molecular interactions and structural variations of compounds containing amino and hydroxyl functionalities, offering insights into the design of advanced materials (Podjed & Modec, 2022).

Mechanism of Action

Target of Action

The primary targets of 2-Amino-3-(3-methyl-3H-diazirin-3-yl)propanoic acid hydrochloride are biological molecules that can be covalently modified when the compound is appended to a ligand or pharmacophore . The exact targets can vary depending on the ligand or pharmacophore to which the compound is attached.

Mode of Action

The compound interacts with its targets through a process known as photo-crosslinking . This involves the use of UV light to induce a covalent bond between the compound and its target . The presence of the 3-methyl-3H-diazirin-3-yl group in the compound allows for this photo-crosslinking .

Biochemical Pathways

The exact biochemical pathways affected by this compound can vary depending on the specific targets of the compound. The compound’s ability to induce covalent modification of its targets can potentially affect a wide range of biochemical pathways, particularly those involving the targets it modifies .

Pharmacokinetics

The compound’s ability to covalently modify its targets suggests that it may have a relatively long duration of action, as covalent modifications are typically irreversible and persist until the modified molecule is degraded .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific targets it modifies. By covalently modifying its targets, the compound can potentially alter their function, leading to changes in cellular processes and potentially resulting in various biological effects .

Action Environment

The action of this compound is influenced by environmental factors such as light. Specifically, the compound requires UV light to induce covalent modification of its targets . Therefore, its action, efficacy, and stability may be influenced by factors such as light exposure and the specific wavelengths of light present in the environment .

Properties

IUPAC Name

2-amino-3-(3-methyldiazirin-3-yl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2.ClH/c1-5(7-8-5)2-3(6)4(9)10;/h3H,2,6H2,1H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKNFORQFTSETKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=N1)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137462-36-1
Record name 2-amino-3-(3-methyl-3H-diazirin-3-yl)propanoic acid hydrochloride
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